Structural & Physicochemical Profiling of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine: A Lead Optimization Perspective
Structural & Physicochemical Profiling of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine: A Lead Optimization Perspective
This technical guide provides an in-depth structural and pharmacological analysis of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine , a specific scaffold likely belonging to the class of monoamine transporter ligands.
Scope Note: This analysis strictly interprets the nomenclature "3-(3-fluorophenyl)" as a carbon-substituted (C3) piperazine, creating a chiral center, rather than the more common N-substituted (4-aryl) piperazines found in serotonin agonists.
Structural Architecture & Stereochemistry
The molecule comprises a piperazine core functionalized at the N1 position with a cyclopropyl group and at the C3 position with a 3-fluorophenyl ring. This specific substitution pattern creates a distinct pharmacological profile compared to classical N-arylpiperazines (e.g., mCPP).
The C3-Chiral Center
Unlike N-substituted piperazines, the attachment of the fluorophenyl group at Carbon-3 introduces a chiral center.
-
Stereochemical Implication: The (S)- and (R)-enantiomers will exhibit distinct binding affinities. In analogous 3-phenylpiperazine monoamine reuptake inhibitors, the (S)-enantiomer often displays higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).
-
Conformational Lock: The bulky C3-aryl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, locking the piperazine ring into a specific chair conformation.
The Cyclopropyl "Fatty" Anchor
The N1-cyclopropyl group is a critical bioisostere for isopropyl or ethyl groups but offers unique advantages:
-
Metabolic Stability: The strained C-C bonds of the cyclopropyl ring (approx. 27 kcal/mol strain energy) are surprisingly resistant to cytochrome P450 oxidative dealkylation compared to standard alkyl chains.
-
Basicity Modulation: The
-like character of the cyclopropyl carbons increases the s-character of the nitrogen lone pair, slightly reducing the pKa of N1 compared to an N-isopropyl analog. This improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
Fluorine Substitution Effects
The meta-fluorine (3-F) atom on the phenyl ring serves two functions:
-
Metabolic Blocking: It blocks the metabolically vulnerable C3/C4 positions on the phenyl ring from hydroxylation.
-
Electronic Withdrawal: The inductive effect (
) reduces the electron density of the aromatic ring, potentially enhancing - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the transporter binding pocket.
Physicochemical Properties (Predicted)
The following data summarizes the predicted properties crucial for drug-likeness.
| Property | Value (Predicted) | Impact on developability |
| Molecular Formula | Low MW favors high ligand efficiency. | |
| Molecular Weight | 220.29 g/mol | Ideal for CNS penetration (< 400). |
| LogP | 2.1 - 2.4 | Optimal lipophilicity for BBB crossing. |
| TPSA | ~15-20 Ų | Highly permeable (CNS cutoff is < 90 Ų). |
| pKa (N4-H) | ~9.8 | Basic secondary amine; exists as cation at pH 7.4. |
| pKa (N1-Cyclopropyl) | ~6.5 - 7.0 | Less basic due to cyclopropyl electronic effects. |
| H-Bond Donors | 1 (N4-H) | Critical for anchoring (e.g., Aspartate in DAT). |
Synthetic Accessibility & Protocols
Synthesis of C3-arylpiperazines is more complex than N-aryl analogs. The most robust route involves the reduction of a pyrazine precursor followed by selective N-alkylation.
Retrosynthetic Strategy
-
Core Formation: Condensation of 3-fluorophenylglyoxal with ethylenediamine (or reduction of 2-(3-fluorophenyl)pyrazine).
-
Resolution: Separation of enantiomers via tartaric acid crystallization.
-
N-Functionalization: Reductive amination or Chan-Lam coupling to install the cyclopropyl group.
Detailed Protocol: N-Cyclopropylation via Chan-Lam Coupling
Direct alkylation with cyclopropyl halides is low-yielding due to ring opening. A copper-catalyzed coupling is recommended for high precision.
Reagents:
-
Substrate: 2-(3-fluorophenyl)piperazine (1.0 eq)
-
Reagent: Cyclopropylboronic acid (2.0 eq)
-
Catalyst:
(1.0 eq) -
Ligand: 2,2'-Bipyridine (1.0 eq)
-
Base:
(2.0 eq) -
Solvent: Dichloroethane (DCE) at 70°C.
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask, dissolve
and 2,2'-bipyridine in hot DCE to form the active blue complex. -
Addition: Add 2-(3-fluorophenyl)piperazine and cyclopropylboronic acid.
-
Oxygenation: The reaction requires an oxidative atmosphere. Attach a balloon filled with
or dry air. -
Heating: Stir vigorously at 70°C for 12-16 hours. Monitor via TLC (Mobile phase: 9:1 DCM/MeOH).
-
Workup: Quench with aqueous
to chelate copper. Extract with DCM (3x). -
Purification: The secondary amine (N4) may compete, but steric hindrance at C3 usually directs alkylation to N1 (distal). If selectivity is poor, use N4-Boc protection prior to coupling.
Biological Implications & Pharmacophore Mapping
Based on the structural homology to Phenmetrazine and 3-Phenylpiperazine derivatives, this molecule is predicted to act as a Monoamine Transporter Inhibitor .
Mechanism of Action Hypothesis
-
Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Binding Mode: The protonated N4-amine forms an ionic bond with the conserved Aspartate residue (Asp79 in DAT). The 3-fluorophenyl group occupies the hydrophobic S1 pocket.
-
Selectivity: The N-cyclopropyl group often enhances NET selectivity over SERT compared to N-methyl analogs.
Visualization of Signaling & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway.
Caption: Synthetic pathway from pyrazine precursor to the final chiral scaffold, highlighting key SAR features.
Analytical Characterization
To validate the structure, the following analytical signatures must be confirmed:
-
1H NMR (CDCl3):
-
Cyclopropyl: Multiplets at
0.4–0.6 ppm (4H) and 1.6 ppm (1H, methine). -
Piperazine Ring: Complex multiplets at
2.8–3.2 ppm. The C3-H proton will appear as a doublet of doublets (dd) around 3.8 ppm due to benzylic deshielding. -
Aromatic: Multiplet at
6.9–7.3 ppm (3-F substitution pattern).
-
-
19F NMR: Single peak around
-113 ppm (characteristic of meta-fluoro). -
Mass Spectrometry (ESI+):
-
Parent ion
. -
Fragmentation: Loss of cyclopropyl group (
) is a common diagnostic fragment.
-
References
-
Review of 3-Arylpiperazines
- Title: "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands."
- Source:Molecules (2020).
-
URL:[Link]
- Relevance: Establishes the pharmacophore model for C3-substituted vs N-substituted piperazines.
-
Synthesis Methodology (Chan-Lam)
- Title: "Copper-promoted N-cyclopropylation of amines and amides with cyclopropylboronic acid."
- Source:Tetrahedron Letters (2011).
-
URL:[Link]
- Relevance: Provides the specific protocol for installing the cyclopropyl group on the piperazine nitrogen.
-
Cyclopropyl Bioisosterism
- Title: "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."
- Source:Journal of Medicinal Chemistry (2016).
-
URL:[Link]
- Relevance: Validates the metabolic stability and pKa modul
-
Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry (2008).
-
URL:[Link]
- Relevance: Explains the metabolic blocking and electronic effects of the 3-fluorophenyl substitution.
